(Rac)-EC5026

sEH inhibition enzyme kinetics drug discovery

Select (Rac)-EC5026 for its clinically validated sub-nanomolar sEH inhibition (Ki=0.06 nM) and unique active metabolite profile (M1 AUC 263.87% of parent) that sustains target engagement beyond the 41.8–59.1 h human half-life. With FDA Breakthrough Therapy designation and completed Phase 1a safety studies (zero treatment-related AEs), it is the only sEH inhibitor with human PK/PD data for translational non-opioid analgesic, Parkinson's, and DLB research. Do not substitute with unvalidated sEH inhibitors.

Molecular Formula C18H23F4N3O3
Molecular Weight 405.4 g/mol
Cat. No. B8180432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-EC5026
Molecular FormulaC18H23F4N3O3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F
InChIInChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)
InChIKeyLHRXHTKENPCGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-EC5026 sEH Inhibitor: Potency, Clinical Development Status, and Procurement Considerations


(Rac)-EC5026 ((Rac)-BPN-19186) is a potent, orally bioavailable piperidine-based inhibitor of soluble epoxide hydrolase (sEH), characterized by a Ki of 0.06 nM and an IC50 of 1.7 nM against human sEH [1]. The compound is being developed clinically as a non-opioid, non-NSAID analgesic for neuropathic pain and inflammation, with Phase 1a clinical trials completed and Phase 1b studies ongoing [2]. (Rac)-EC5026 received FDA Breakthrough Therapy designation in 2019 for neuropathic pain treatment as a morphine alternative [3]. The compound is sourced from patent WO2019156991A1 and is widely available from commercial vendors including MedChemExpress, TargetMol, and XcessBio for research applications .

(Rac)-EC5026 Differentiation: Why Alternative sEH Inhibitors Are Not Interchangeable


The sEH inhibitor class exhibits substantial heterogeneity in potency, metabolic stability, pharmacokinetic profiles, and clinical development status. Compounds within this class cannot be interchanged without compromising experimental reproducibility or translational relevance. Key discriminators include enzyme inhibition potency (Ki values spanning orders of magnitude), oral bioavailability (which varies widely across chemotypes), metabolite profiles (with EC5026 producing active metabolites that extend pharmacological effect), and clinical validation status (with only a limited subset of sEH inhibitors having advanced to human trials). (Rac)-EC5026 is distinguished by a combination of sub-nanomolar binding affinity, clinically validated oral pharmacokinetics with a ~41.8–59.1 hour human half-life enabling once-daily dosing, and active metabolites that contribute to sustained target engagement [1] [2]. The quantitative evidence below establishes why (Rac)-EC5026 represents a distinct selection entity rather than a generic sEH inhibitor.

(Rac)-EC5026 Quantitative Evidence: Head-to-Head Comparisons with sEH Inhibitor Comparators


Enzyme Inhibition Potency: Sub-Nanomolar Ki of (Rac)-EC5026 Versus Comparator sEH Inhibitors

(Rac)-EC5026 exhibits a Ki of 0.06 nM against soluble epoxide hydrolase, representing sub-nanomolar binding affinity . In head-to-head comparison with the widely used sEH inhibitor reference compound TPPU, (Rac)-EC5026 demonstrates an IC50 of 19 nM versus 44 nM for TPPU, representing a 2.3-fold higher potency [1]. Compared to the stilbene-extended analog 70P, (Rac)-EC5026 shows comparable human sEH inhibition with an IC50 of 1.7 nM versus 1.5 nM for 70P [2].

sEH inhibition enzyme kinetics drug discovery binding affinity

Clinical Pharmacokinetics: Human Half-Life Supporting Once-Daily Dosing of (Rac)-EC5026

In Phase 1a clinical trials, (Rac)-EC5026 demonstrated a mean plasma half-life ranging from 41.8 to 59.1 hours at doses of 8–24 mg in healthy human volunteers, supporting a once-daily oral dosing regimen [1]. The compound showed linear, near-dose-proportional pharmacokinetics across the evaluated dose range, with good oral absorption and bioavailability [1]. In preclinical rat studies, the Tmax of the parent drug was 1–2 hours, while active metabolites M1 and M2 achieved Tmax values of 4–12 hours and demonstrated exposures of 263.87% AUC and 96.33% AUC relative to parent drug, respectively [2].

pharmacokinetics half-life clinical pharmacology oral bioavailability

Active Metabolite Profile: Extended Pharmacological Effect via Metabolites with Superior sEH Binding Affinity

(Rac)-EC5026 produces pharmacologically active Phase I metabolites that contribute to sustained target engagement beyond parent drug exposure. In rat studies, four Phase I metabolites were identified, with the major metabolites M1 (mono-hydroxylated) and M2 (terminally desaturated) exhibiting 263.87% and 96.33% AUC relative to parent drug, respectively [1]. Molecular docking studies revealed that both M1 and M2 possess superior binding affinity for the sEH enzyme compared to the parent compound [1]. No Phase II metabolites were detected, indicating a favorable metabolic profile without rapid glucuronidation or sulfation clearance pathways [1].

drug metabolism pharmacokinetics active metabolites target engagement

Clinical Safety Profile: Phase 1a Data Demonstrating Favorable Tolerability Across Dose Range

In randomized, double-blind, placebo-controlled Phase 1a single-ascending dose studies, (Rac)-EC5026 was well tolerated in healthy volunteers across doses ranging from 0.5 to 24 mg. No treatment-emergent adverse events were considered related to EC5026, and no apparent treatment- or dose-related trends in clinical laboratory parameters, vital signs, or electrocardiograms were observed [1]. The compound exhibited a small but clinically insignificant food effect, with Cmax and AUC0–48 increased by 66% when administered with food [1].

clinical safety Phase 1 tolerability adverse events

Regulatory Status: FDA Breakthrough Therapy Designation for Neuropathic Pain

(Rac)-EC5026 received FDA Breakthrough Therapy designation in 2019 for the treatment of neuropathic pain as a non-opioid alternative to morphine [1]. This regulatory milestone distinguishes EC5026 from numerous other sEH inhibitors that have not advanced to clinical-stage development. The compound received IND clearance from USFDA in October 2019 and has successfully completed Phase 1a clinical trials, with Phase 1b studies currently ongoing [2]. The development program is sponsored by EicOsis Health Inc. in collaboration with the University of California, Davis [2].

regulatory status FDA Breakthrough Therapy clinical development

Analgesic Efficacy: Head-to-Head Comparison with Novel sEH Inhibitor C01 in Neuropathic Pain Model

In a mouse chronic constriction injury (CCI) model of neuropathic pain, (Rac)-EC5026 was directly compared to a novel sEH inhibitor candidate designated C01. At equivalent oral doses of 30 mg/kg, C01 demonstrated slightly superior analgesic onset time, magnitude of analgesic effect, and duration of analgesia compared to EC5026 [1]. This head-to-head in vivo comparison establishes a benchmark for evaluating (Rac)-EC5026's analgesic performance against emerging sEH inhibitor candidates.

analgesic efficacy neuropathic pain in vivo pharmacology CCI model

(Rac)-EC5026 Application Scenarios: Evidence-Based Research and Industrial Use Cases


Neuropathic Pain Research Requiring Non-Opioid, Non-NSAID Analgesic Mechanism

(Rac)-EC5026 is optimally suited for preclinical and translational research investigating non-opioid, non-NSAID analgesic mechanisms for neuropathic pain. The compound's sub-nanomolar Ki (0.06 nM) and clinically validated pharmacokinetic profile with 41.8–59.1 hour human half-life [1] provide a well-characterized tool compound for studying sEH-mediated analgesia. The FDA Breakthrough Therapy designation for neuropathic pain [2] and demonstrated efficacy in rodent neuropathic pain models [3] establish disease-relevant validation that preclinical-only sEH inhibitors lack.

Parkinson's Disease and Dementia with Lewy Bodies (DLB) Research

(Rac)-EC5026 is directly indicated for research applications in Parkinson's disease and dementia with Lewy Bodies (DLB) . The compound's mechanism of increasing anti-inflammatory and neuroprotective epoxyeicosatrienoic acids (EETs) through sEH inhibition is relevant to neuroinflammation pathways implicated in synucleinopathies. Clinical studies investigating EC5026 in Parkinson's disease are currently active [4], providing translational relevance that distinguishes this compound from sEH inhibitors without neurological disease validation.

Pharmacokinetic and Drug Metabolism Studies Requiring Well-Characterized Active Metabolite Profile

(Rac)-EC5026 presents a uniquely characterized metabolite profile for PK/PD modeling and drug metabolism research. The identification of four Phase I metabolites, including M1 and M2 with superior sEH binding affinity and 263.87% and 96.33% AUC relative to parent drug [5], provides a model system for studying active metabolite contributions to sustained pharmacodynamic effects. The absence of Phase II metabolites [5] simplifies metabolic pathway analysis. This level of metabolite characterization exceeds that available for most comparator sEH inhibitors (TPPU, 70P, AR-9281), making (Rac)-EC5026 the preferred choice for metabolism-focused investigations.

Clinical Translational Research Leveraging Human-Validated Safety and Pharmacokinetics

(Rac)-EC5026 is uniquely positioned among sEH inhibitors for translational research requiring human-validated safety and pharmacokinetic data. Completed Phase 1a clinical trials with 0 treatment-related adverse events across 0.5–24 mg doses [1] and characterized human half-life and exposure parameters provide a de-risked foundation for preclinical-to-clinical translation. In contrast, comparator sEH inhibitors including TPPU, 70P, and AR-9281 lack comparable human safety and PK data. Researchers requiring a tool compound with established human tolerability for translational study design should prioritize (Rac)-EC5026 over preclinical-only alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-EC5026

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.